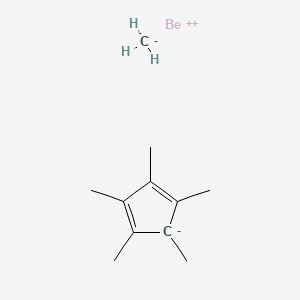
beryllium;carbanide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beryllium;carbanide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene is a complex organometallic compound. It is composed of beryllium, carbanide, and 1,2,3,4,5-pentamethylcyclopenta-1,3-diene. This compound is notable for its unique structure and properties, which make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of beryllium;carbanide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene typically involves the reaction of beryllium compounds with 1,2,3,4,5-pentamethylcyclopenta-1,3-diene under controlled conditions. One common method involves the use of beryllium chloride and 1,2,3,4,5-pentamethylcyclopenta-1,3-diene in the presence of a reducing agent such as lithium aluminum hydride. The reaction is carried out in an inert atmosphere to prevent oxidation and is typically conducted at low temperatures to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Beryllium;carbanide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of beryllium oxide and other by-products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can lead to the formation of beryllium hydrides.
Substitution: The compound can undergo substitution reactions where the carbanide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Tetrahydrofuran, dichloromethane.
Major Products Formed
Oxidation: Beryllium oxide, carbon dioxide.
Reduction: Beryllium hydrides.
Substitution: Various substituted beryllium compounds depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
Beryllium;carbanide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene has several scientific research applications:
Chemistry: Used as a ligand in organometallic chemistry for the synthesis of complex metal compounds.
Biology: Investigated for its potential use in biological systems due to its unique properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of beryllium;carbanide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4,5-Pentamethylcyclopentadiene: A precursor to the ligand used in the synthesis of beryllium;carbanide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene.
Beryllium Hydride: A related compound with different properties and applications.
Cyclopentadienyl Complexes: Similar organometallic compounds with varying metal centers and ligands.
Uniqueness
This compound is unique due to its specific combination of beryllium, carbanide, and 1,2,3,4,5-pentamethylcyclopenta-1,3-diene. This combination imparts unique properties that are not found in other similar compounds, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
110077-31-1 |
|---|---|
Molekularformel |
C11H18Be |
Molekulargewicht |
159.27 g/mol |
IUPAC-Name |
beryllium;carbanide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene |
InChI |
InChI=1S/C10H15.CH3.Be/c1-6-7(2)9(4)10(5)8(6)3;;/h1-5H3;1H3;/q2*-1;+2 |
InChI-Schlüssel |
NFNHUMUXSGCLQR-UHFFFAOYSA-N |
Kanonische SMILES |
[Be+2].[CH3-].C[C-]1C(=C(C(=C1C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,6-Dibromo-3-chloro-3-fluoro-2-thiabicyclo[2.2.1]heptane](/img/structure/B14326435.png)
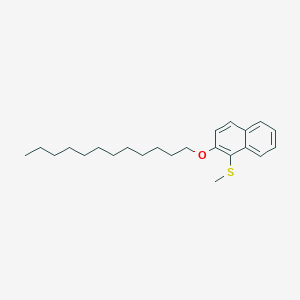
![13-chloro-11,17-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,12,14,16-heptaene-8,9-dione](/img/structure/B14326447.png)

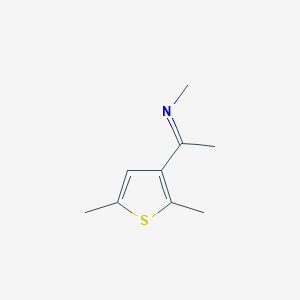
![5,9-Diaza-1-azoniabicyclo[7.3.1]tridec-1(13)-ene, 5-methyl-](/img/structure/B14326476.png)
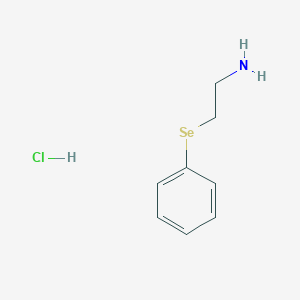
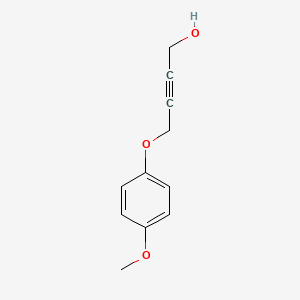



![1-[Di(methanesulfonyl)methanesulfonyl]-2,4-dimethoxybenzene](/img/structure/B14326517.png)
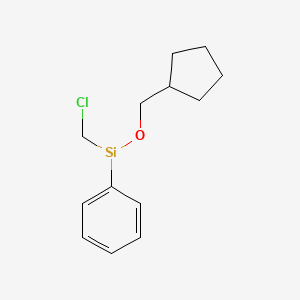
![2-[(E)-(6-Methoxy-1,3-benzothiazol-2-yl)diazenyl]-3-oxo-N-phenylbutanamide](/img/structure/B14326522.png)
